molecular formula C44H41NO8 B1177596 9-cis-beta,beta-Carotene,radicalion(1-) CAS No. 145033-07-4

9-cis-beta,beta-Carotene,radicalion(1-)

Número de catálogo: B1177596
Número CAS: 145033-07-4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-cis-beta,beta-Carotene,radicalion(1-), also known as 9-cis-beta,beta-Carotene,radicalion(1-), is a useful research compound. Its molecular formula is C44H41NO8. The purity is usually 95%.
BenchChem offers high-quality 9-cis-beta,beta-Carotene,radicalion(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cis-beta,beta-Carotene,radicalion(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers distinguish 9-cis-β,β-carotene from other isomers in experimental settings?

  • Methodological Answer : Use high-performance liquid chromatography with diode-array detection (HPLC-DAD) to separate and quantify isomers based on retention times and spectral characteristics. For example, 9-cis-β-carotene exhibits distinct UV-Vis absorption maxima compared to all-trans or 13-cis isomers . Optimize mobile phases (e.g., methanol/ethyl acetate gradients) and column temperatures to enhance resolution. Validate with synthetic standards and cross-reference with published chromatographic profiles .

Q. What in vitro models are suitable for studying 9-cis-β-carotene’s retinal protective effects?

  • Methodological Answer : Use retinal explant cultures from genetically modified animal models (e.g., Rpe65rd12 mice) to simulate retinoid cycle defects. Measure photoreceptor viability via TUNEL assays and electroretinography (ERG) to assess functional recovery post-treatment with 9-cis-β-carotene (e.g., 300 mg/kg daily). Include controls with all-trans-β-carotene to isolate isomer-specific effects .

Q. How does oxygen tension influence the stability and antioxidant activity of 9-cis-β-carotene?

  • Methodological Answer : Conduct experiments under controlled oxygen partial pressures (e.g., <150 torr vs. atmospheric 150 torr). Use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) to quantify antioxidant efficacy. At low oxygen, 9-cis-β-carotene acts as a radical scavenger; at high oxygen, monitor prooxidant effects via autocatalytic lipid oxidation kinetics .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on 9-cis-β-carotene’s prooxidant vs. antioxidant roles?

  • Methodological Answer : Design studies controlling for oxygen tension, isomer ratios, and concentration gradients. For example:

ConditionAntioxidant ActivityProoxidant ActivityReference
<150 torrRadical scavengingNone observed
>150 torrReducedAutocatalytic increase
Correlate findings with in vivo models (e.g., ischemic tissues vs. normoxic organs) to contextualize biological relevance .

Q. What explains the discrepancy between 9-cis-β-carotene’s therapeutic potential in retinal degeneration vs. its lack of efficacy in cancer trials?

  • Methodological Answer : Evaluate isomer-specific metabolic pathways. 9-cis-β-carotene is a precursor for 9-cis-retinoic acid, which regulates retinal gene expression . In contrast, clinical trials using all-trans-β-carotene in smokers showed increased lung cancer risk due to prooxidant effects under high oxidative stress . Use isomer-specific dosing and consider patient oxidative stress biomarkers (e.g., plasma malondialdehyde) in trial design.

Q. How can researchers optimize extraction methods to preserve 9-cis-β-carotene isomer ratios?

  • Methodological Answer : Apply supercritical CO₂ extraction with pressure (200–400 bar) and temperature (40–60°C) gradients to maximize yield and isomer integrity. Use response surface methodology (RSM) to model interactions between variables. Higher 9-cis:all-trans ratios correlate with enhanced antioxidant activity (TEAC assay) . Validate with HPLC and NMR to confirm structural integrity.

Q. Data Contradiction Analysis

Q. Why do some studies report 9-cis-β-carotene’s efficacy in slowing retinitis pigmentosa (RP) while others show no effect?

  • Methodological Answer : Critically assess patient stratification and dosing regimens. For example, a trial with 29 RP patients showed improved light adaptation with 300 mg/day 9-cis-β-carotene , while larger cohorts may lack stratification by genetic subtype (e.g., RHO vs. RPGR mutations). Use Mendelian randomization in follow-up studies to isolate genetic confounding factors .

Q. How should researchers address the dual role of β-carotene isomers in cancer prevention and promotion?

  • Methodological Answer : Implement the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design trials with predefined endpoints. For example, the Alpha-Tocopherol, Beta-Carotene (ATBC) trial revealed β-carotene’s harm in smokers due to baseline oxidative DNA damage . Pre-screen participants for smoking status and antioxidant enzyme polymorphisms (e.g., SOD2) to refine inclusion criteria .

Q. Experimental Design Guidance

Q. What frameworks are recommended for formulating hypotheses about 9-cis-β-carotene’s mechanisms?

  • Methodological Answer : Use the PICO framework:

  • Population : Rpe65rd12 mice or RP patients.
  • Intervention : Oral 9-cis-β-carotene (300 mg/day).
  • Comparison : All-trans-β-carotene or placebo.
  • Outcome : Photoreceptor survival (histology) or ERG amplitude .

Q. How can researchers ensure reproducibility in studies on 9-cis-β-carotene’s metabolic conversion?

  • Methodological Answer : Follow COPE guidelines for detailed methodology reporting. For intestinal metabolism studies, use ex vivo mucosal explants and LC-MS to quantify 9-cis-retinoic acid biosynthesis. Report extraction solvents, incubation times, and cofactor concentrations (e.g., NAD+/NADH ratios) .

Propiedades

Número CAS

145033-07-4

Fórmula molecular

C44H41NO8

Peso molecular

0

Sinónimos

9-cis-beta-Caroteneradicalanion

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.